molecular formula C18H11NO4S B3004267 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate CAS No. 97004-81-4

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B3004267
CAS No.: 97004-81-4
M. Wt: 337.35
InChI Key: GMHZSJKERJATQD-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that combines the structural features of benzothiazole and coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate typically involves the condensation of 2-aminobenzenethiol with a suitable coumarin derivative. One common method includes the reaction of 2-aminobenzenethiol with 7-acetoxy-4-methylcoumarin under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and coumarin rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides, while nucleophilic substitution on the coumarin ring can produce various substituted coumarins .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate is unique due to its combined benzothiazole and coumarin structures, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4S/c1-10(20)22-12-7-6-11-8-13(18(21)23-15(11)9-12)17-19-14-4-2-3-5-16(14)24-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHZSJKERJATQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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